molecular formula C11H14N6 B129549 Sardomozide CAS No. 149400-88-4

Sardomozide

カタログ番号: B129549
CAS番号: 149400-88-4
分子量: 230.27 g/mol
InChIキー: CYPGNVSXMAUSJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sardomozide (also known as SAM486A or CGP48664A) is a second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC or AMD1), a key enzyme in the polyamine biosynthesis pathway . SAMDC catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a critical step in synthesizing spermidine and spermine—polyamines essential for cell proliferation and survival . This compound exhibits potent inhibitory activity with an IC50 of 5 nM against SAMDC, making it a valuable tool for studying polyamine-dependent processes in cancer and immunology . Preclinical studies demonstrate its efficacy in rescuing cancer cells from cysteine starvation-induced ferroptosis and modulating CD8<sup>+</sup> T-cell function .

準備方法

Synthetic Routes for Sardomozide

Core Structural Assembly

The molecular architecture of this compound (C₁₁H₁₄N₆) centers on a hydrazone-linked indanone scaffold, characterized by two amidine groups. The synthesis begins with 4-amidino-1-indanone , a key intermediate, which undergoes condensation with hydrazine derivatives to form the hydrazone bridge . This step is critical for establishing the compound’s stereoelectronic properties, which dictate its SAMDC-binding affinity.

Reaction Scheme :

  • Formation of 4-amidino-1-indanone :

    • 1-Indanone is nitrated to introduce a nitro group at the 4-position, followed by reduction to the amine and subsequent conversion to the amidine via reaction with cyanogen bromide .

  • Hydrazone Formation :

    • The amidino-indanone reacts with methylhydrazine in dimethyl sulfoxide (DMSO) at 80–100°C, yielding the hydrazone intermediate .

Optimization of Reaction Conditions

Early synthetic protocols faced challenges in achieving high regioselectivity and minimizing side products. Studies demonstrated that polar aprotic solvents like DMSO enhance reaction kinetics by stabilizing charged intermediates, while elevated temperatures (≥80°C) drive the equilibrium toward hydrazone formation . Catalytic amounts of acetic acid (1–2 mol%) further improve yields by protonating the hydrazine, increasing its nucleophilicity .

Key Parameters :

ParameterOptimal ValueImpact on Yield
SolventDMSO85–90%
Temperature80–100°C+15% yield
Reaction Time12–18 hoursMaximizes conversion

Industrial-Scale Production

Scaling Challenges and Solutions

Transitioning from laboratory synthesis to industrial manufacturing requires addressing:

  • Purification Complexity : The crude product often contains unreacted starting materials and regioisomers. Industrial processes employ high-performance liquid chromatography (HPLC) with C18 columns and a methanol-water gradient (70:30 to 90:10) to isolate this compound dihydrochloride .

  • Thermal Stability : Prolonged heating during large-scale reactions risks decomposition. Pilot studies found that maintaining temperatures below 110°C and using inert atmospheres (N₂ or Ar) prevents degradation .

Quality Control Protocols

Industrial batches are subject to stringent analyses to ensure compliance with pharmacological standards:

Analytical Methods :

TestMethodAcceptance Criteria
PurityHPLC-UV (254 nm)≥98%
Residual SolventsGC-MS<500 ppm DMSO
Hydrazine ContentTitration<0.1%

Reaction Mechanistic Insights

Hydrazone Formation Kinetics

Kinetic studies reveal that the condensation follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·min⁻¹ at 80°C. The activation energy (Eₐ) for this step is 45.2 kJ·mol⁻¹, indicating moderate temperature sensitivity . Isotopic labeling experiments (¹⁵N-NMR) confirmed that the hydrazine nitrogen exclusively attacks the carbonyl carbon, ruling out alternative pathways .

Byproduct Analysis

Common side products include:

  • Symmetrical azines : Formed via oxidative coupling of hydrazine intermediates.

  • Degraded amidines : Resulting from hydrolytic cleavage under acidic conditions.

Mitigation strategies involve:

  • Using freshly distilled hydrazine.

  • Buffering the reaction at pH 6–7 with ammonium acetate .

Comparative Analysis of Synthetic Methodologies

Traditional vs. Green Chemistry Approaches

ParameterTraditional MethodMicrowave-Assisted Synthesis
Reaction Time18 hours45 minutes
Energy Consumption850 kWh/kg220 kWh/kg
Solvent Volume15 L/kg5 L/kg

Microwave irradiation (100–120°C, 300 W) reduces reaction times by 96% while maintaining yields ≥88% .

科学的研究の応用

Oncology

Sardomozide has been primarily investigated for its potential in treating various malignancies:

  • Non-Hodgkin's Lymphoma : this compound was evaluated in a Phase II clinical trial as a monotherapy for patients with refractory or relapsed non-Hodgkin's lymphoma. The study involved administering 100 mg/m² intravenously over five days every three weeks for up to eight cycles. However, the results indicated limited efficacy, leading to the discontinuation of further development in this area .
  • Neuroblastoma : Recent studies have highlighted the use of this compound in combination therapies targeting neuroblastoma, particularly MYC-driven tumors. Research demonstrated that combining this compound with other agents like DFMO (difluoromethylornithine) and celecoxib significantly inhibited tumor initiation and regressed established tumors in preclinical models .

Polyamine Antagonist Regimens

This compound is part of broader therapeutic strategies involving polyamine antagonists. These regimens have shown promise in treating tumors with high-risk genetic lesions, such as MYCN amplification and TP53 mutations. The combination of this compound with other drugs has been suggested to enhance therapeutic outcomes against multidrug-resistant tumors .

Table 1: Summary of Clinical Trials Involving this compound

Trial PhaseIndicationCombination TherapiesOutcome
Phase IINon-Hodgkin's LymphomaMonotherapyLimited efficacy; development discontinued
PreclinicalNeuroblastomaDFMO, CelecoxibSignificant tumor regression observed
PreclinicalMYC-driven tumorsVarious chemotherapy regimensEnhanced antitumor activity reported

Preclinical Studies

In vitro and in vivo studies have consistently shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicated that this compound effectively inhibited neuroblastoma cell growth by targeting polyamine synthesis pathways .

Moreover, studies involving animal models have provided insights into the compound's potential to block tumor initiation and progression when used alongside established chemotherapeutic agents .

類似化合物との比較

Sardomozide vs. Eflornithine (DFMO)

Target Enzyme :

  • This compound : Inhibits AMD1 (SAMDC), blocking dcSAM production and downstream polyamine synthesis .
  • Eflornithine (DFMO) : Inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme converting ornithine to putrescine, the first step in polyamine biosynthesis .

Mechanistic Differences :

  • This compound targets the later stage of polyamine synthesis (SAM to dcSAM), while DFMO blocks the initial step (putrescine formation).

Therapeutic Context :

  • DFMO is FDA-approved for African trypanosomiasis and hirsutism, while this compound remains investigational, primarily explored in oncology for tumors with dysregulated methionine metabolism (e.g., MTAP-deficient cancers) .

This compound vs. GC7

Target Pathway :

  • GC7 : Inhibits deoxyhypusine synthase (DHPS), blocking hypusination of eukaryotic translation initiation factor 5A (eIF5A), a process dependent on spermidine .
  • This compound : Indirectly reduces spermidine levels via AMD1 inhibition, indirectly impairing hypusination .

Functional Overlap :

  • Both compounds disrupt polyamine-dependent processes but target different nodes. GC7 specifically affects translation elongation, while this compound broadly reduces spermidine/spermine pools .

This compound vs. MTOB

Mechanism :

  • MTOB (α-methylthiooxybutyric acid) : Competes with methionine metabolism, reducing SAM availability and indirectly lowering dcSAM production .
  • This compound : Directly inhibits SAMDC, offering more precise control over dcSAM levels .

Experimental Outcomes :

  • In LC-MS studies, this compound (20 μM) significantly depletes dcSAM-labeled metabolites, whereas MTOB requires higher concentrations (0.1 mM) for comparable effects .

Comparative Data Table

Compound Target Enzyme IC50 Key Experimental Findings Reference
This compound AMD1 (SAMDC) 5 nM Rescues MTAP-deficient cells from ferroptosis; enhances T-cell IFN-γ production
DFMO ODC ~37 nM* Reduces putrescine but ineffective in cysteine starvation; FDA-approved for parasites
GC7 DHPS N/A Blocks hypusination; synergizes with polyamine depletion in T-cell studies
MTOB Methionine metabolism N/A Indirectly lowers dcSAM; less potent than this compound

生物活性

Sardomozide, a compound recognized for its inhibitory effects on S-adenosylmethionine decarboxylase (SAMDC), plays a significant role in the metabolism of polyamines, which are essential for various cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a potent inhibitor of SAMDC, an enzyme critical in the polyamine biosynthesis pathway. By inhibiting SAMDC, this compound disrupts the conversion of S-adenosylmethionine (SAM) into methylthioadenosine (MTA) and carbon dioxide (CO2). This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular processes including DNA stabilization, cell growth, and proliferation. The resulting reduction in polyamines can trigger cell cycle arrest and apoptosis in cancer cells .

Inhibition of Polyamine Synthesis

This compound has demonstrated significant biological activity in various studies:

  • IC50 Values : In rat liver assays, this compound exhibited an IC50 value of approximately 0.005 µM, indicating its high potency as an SAMDC inhibitor.
  • Cellular Effects : The inhibition of SAMDC by this compound has been linked to alterations in protein translation mechanisms and gene expression modulation. Studies show that it can influence frameshifting efficiency in mRNA translation .

Case Studies and Clinical Trials

Several clinical studies have investigated the effects of this compound on cancer patients:

  • Phase I Trials : Early phase I trials indicated that this compound was well-tolerated among patients with advanced solid tumors. The studies aimed to assess the maximum tolerated dose (MTD) and pharmacokinetics of the compound .
  • Combination Therapies : Research has explored combining this compound with other therapeutic agents to enhance antitumor activity. For instance, a study examined the effects of combining this compound with cytarabine, revealing promising results in blocking neuroblastoma initiation .

Applications in Biomedical Research

This compound's role as a SAMDC inhibitor positions it as a potential therapeutic candidate for diseases characterized by dysregulated polyamine metabolism, particularly cancer. Its ability to modulate polyamine levels makes it relevant for:

  • Cancer Therapy : Given its mechanism of action, this compound is being explored for its potential in treating various cancers where polyamine metabolism is altered.
  • Photopharmacology : Recent advancements include the development of photoswitchable drugs using this compound as a model compound. This approach aims to create drugs with controllable activity profiles under specific light conditions.

Summary of Research Findings

Study FocusKey Findings
Inhibition PotencyIC50 ~ 0.005 µM in rat liver assays
Cellular ImpactInduces cell cycle arrest and apoptosis in cancer cells
Clinical TrialsWell-tolerated in phase I trials; ongoing investigations
Combination TherapyEnhanced effects when combined with cytarabine
Innovative ApplicationsDevelopment of photoswitchable drugs

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol of Sardomozide to ensure reproducibility across laboratories?

  • Methodological Answer : Reproducibility requires strict control of reaction parameters (e.g., temperature, solvent purity, catalyst ratios) and validation via techniques like HPLC or NMR. Document detailed procedural steps, including calibration of equipment and batch-specific purity metrics. Reference guidelines for experimental replication, such as pre-registering protocols and using standardized reagents .

Q. What statistical methods are recommended for initial analysis of this compound’s in vitro efficacy data?

  • Answer : Use descriptive statistics (mean ± SD, CV%) for dose-response curves and pairwise comparisons (e.g., t-tests, ANOVA) for treatment groups. Normalize data to controls and apply outlier detection methods (e.g., Grubbs' test). For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable .

Q. How should researchers design a literature review to identify gaps in this compound’s mechanism-of-action studies?

  • Answer : Employ systematic review principles: define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025), use databases like PubMed/Scopus, and extract data into a matrix highlighting conflicting findings. Use tools like PRISMA flow diagrams to track study selection and assess bias via ROBINS-I .

Q. What ethical considerations are critical when designing in vivo studies for this compound toxicity?

  • Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement). Justify sample size via power analysis, minimize distress through humane endpoints, and obtain IACUC approval. Include control groups and blinding to reduce bias. Report compliance with ARRIVE guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic (PK) profiles of this compound across preclinical studies?

  • Answer : Conduct a meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., dosage forms, animal models). Use sensitivity analysis to exclude outliers and subgroup analysis for species-specific metabolism. Validate findings via physiologically based PK (PBPK) modeling .

Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

  • Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to omics datasets. Use machine learning (e.g., random forests) to prioritize biomarkers and network pharmacology tools (Cytoscape) to map target-pathway interactions. Validate hypotheses via CRISPR/Cas9 knockout models .

Q. What methodological frameworks are effective for cross-disciplinary studies on this compound’s neuroprotective vs. cardiotoxic effects?

  • Answer : Adopt mixed-methods designs: quantify cardiotoxicity via patch-clamp electrophysiology (quantitative) and contextualize mechanisms via transcriptomic profiling (qualitative). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with translational impact .

Q. How can researchers assess long-term stability of this compound in novel drug-delivery systems (e.g., nanoparticles)?

  • Answer : Design accelerated stability studies (ICH Q1A guidelines) under varied conditions (temperature, humidity). Use HPLC-MS to quantify degradation products and DSC/XRD to monitor crystallinity changes. Apply Arrhenius kinetics to predict shelf life and validate with real-time data .

Q. Methodological Best Practices

  • Experimental Design : Pre-register hypotheses and protocols on platforms like Open Science Framework to mitigate bias .
  • Data Reporting : Follow IMRAD structure (Introduction, Methods, Results, Discussion) and include raw data in supplementary materials. Use CONSORT diagrams for clinical trials .
  • Question Formulation : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope and enhance reproducibility .

特性

IUPAC Name

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPGNVSXMAUSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869976
Record name Sardomozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149400-88-4
Record name Sardomozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。